2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is an organic compound characterized by its unique structural features, which include a cyclopropyl group and an oxazole ring. The compound has the molecular formula CHNO and a CAS number of 1597421-94-7. Its structure consists of an acetic acid moiety attached to a 5-cyclopropyl-2-methyloxazol-4-yl group, which contributes to its chemical reactivity and potential biological activity. The presence of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, adds to its uniqueness and relevance in medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The biological activity of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid has been explored, showing potential antimicrobial and anti-inflammatory properties. Research indicates that compounds with similar oxazole structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
The synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid typically involves several steps:
These synthetic routes can be optimized for higher yields and purity using techniques like continuous flow reactors in industrial settings .
2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid has several applications in various fields:
Its unique structure makes it valuable in developing new drugs that target specific biological pathways .
Studies on the interactions of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid with biological targets are essential for understanding its pharmacological potential. Preliminary research suggests that it may interact with various enzymes or receptors involved in inflammation and infection pathways. Further studies are needed to elucidate its exact mechanisms of action and therapeutic efficacy .
Several compounds share structural similarities with 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. These include:
The uniqueness of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid lies in its specific combination of functional groups—particularly the cyclopropyl group attached to the oxazole ring. This configuration imparts distinct chemical properties that may lead to unique biological activities not observed in similar compounds. The arrangement of these functional groups influences the compound’s reactivity, stability, and potential therapeutic effects, making it a noteworthy subject for further research in medicinal chemistry.
The construction of cyclopropane-containing oxazole rings presents unique synthetic challenges that require specialized methodologies to achieve the desired substitution pattern [1] [2]. The Robinson-Gabriel synthesis, a classical approach for oxazole formation, involves the cyclodehydration of acylaminoketones using dehydrating agents such as polyphosphoric acid or phosphorus oxychloride [3]. For cyclopropyl-substituted oxazoles, this method requires temperatures between 100-180°C and typically yields 50-80% of the desired product [3].
The Fischer oxazole synthesis provides an alternative pathway through the condensation of cyanohydrins with aldehydes under basic conditions [3]. This method demonstrates particular utility for incorporating cyclopropyl substituents at the 5-position of the oxazole ring, operating at moderate temperatures of 80-120°C with yields ranging from 60-85% [3]. The van Leusen reaction using tosylmethyl isocyanide (TosMIC) and aldehydes offers excellent regioselectivity for 5-substituted oxazoles [26]. This transformation proceeds under mild conditions at 25-80°C, achieving yields of 70-95% with broad substrate tolerance [26].
Cycloisomerization of propargyl amides represents a catalyst-free approach to oxazole synthesis [6]. This method involves the thermal rearrangement of readily available propargyl amide precursors at temperatures of 80-150°C, providing 65-90% yields of polysubstituted oxazoles [6]. The silica gel-mediated cycloisomerization demonstrates particular effectiveness for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazole derivatives [6].
Copper-catalyzed [3+2] cycloaddition reactions between alkynes and nitriles provide highly regioselective access to substituted oxazoles [1]. The use of copper(II) acetate (10 mol%) and boron trifluoride etherate in nitromethane at 80-100°C under oxygen atmosphere yields 75-95% of the desired oxazole products [1]. This methodology demonstrates excellent tolerance for cyclopropyl-containing substrates and enables precise control over substitution patterns [1].
The Bredereck reaction, involving the condensation of α-haloketones with amides, offers a clean and economical route to 2,4-disubstituted oxazoles [3]. This transformation typically requires temperatures of 80-120°C and provides yields of 60-85% [3]. Recent improvements utilizing α-hydroxyketones as starting materials have enhanced the practicality of this approach [3].
| Synthetic Method | Temperature Range (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 100-180 | 50-80 | Well-established methodology |
| Fischer Oxazole Synthesis | 80-120 | 60-85 | Mild reaction conditions |
| van Leusen Reaction | 25-80 | 70-95 | Broad substrate scope |
| Cycloisomerization | 80-150 | 65-90 | Catalyst-free conditions |
| Cu-Catalyzed Cycloaddition | 80-100 | 75-95 | High regioselectivity |
| Bredereck Reaction | 80-120 | 60-85 | Clean reaction profile |
The incorporation of acetic acid side chains into oxazole frameworks requires specialized functionalization strategies that maintain the integrity of the heterocyclic core [8] [10]. Direct alkylation approaches involve the deprotonation of oxazole at the C-4 position followed by reaction with appropriate electrophiles such as bromoacetic acid derivatives [8]. This methodology typically employs strong bases like lithium diisopropylamide at low temperatures (-78°C to -40°C) to achieve selective deprotonation [8].
The malonic ester synthesis provides an alternative route for introducing acetic acid functionality [10]. This approach involves the condensation of oxazole derivatives with diethyl malonate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired acetic acid side chain [10]. The reaction typically proceeds at temperatures of 60-100°C in polar protic solvents such as ethanol or methanol [10].
Friedel-Crafts acylation represents another viable strategy for side-chain introduction [5]. The reaction of oxazole substrates with acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride enables direct acylation at the C-4 position [5]. Subsequent reduction of the ketone functionality using reducing agents like sodium borohydride or lithium aluminum hydride provides access to the corresponding acetic acid derivatives [5].
The Knoevenagel condensation methodology offers a convergent approach to acetic acid side-chain formation [5]. This reaction involves the condensation of oxazole aldehydes with malonic acid derivatives under basic conditions, typically using pyrrolidine as a catalyst [5]. The reaction proceeds optimally in acetonitrile at room temperature, providing 44% yield of the desired product when employing a buffer system of pyrrolidine and acetic acid [5].
Cross-coupling reactions utilizing palladium catalysis enable the introduction of acetic acid side chains through carbon-carbon bond formation [9] [25]. The use of palladium acetate with appropriate ligands facilitates the coupling of oxazole halides with acetic acid derivatives [9]. These transformations typically require temperatures of 100-150°C and demonstrate excellent functional group tolerance [9].
Oxidative functionalization approaches involve the direct oxidation of methyl-substituted oxazoles to introduce carboxylic acid functionality [11]. Manganese dioxide-mediated oxidations proceed under mild conditions at room temperature, providing efficient access to oxazole acetic acid derivatives [11]. The heterogeneous nature of manganese dioxide facilitates easy product isolation and purification [11].
The optimization of regioselective oxazole synthesis requires careful consideration of catalyst selection, solvent effects, and temperature control to achieve maximum efficiency and selectivity [9] [25]. Palladium-catalyzed direct arylation reactions demonstrate exceptional regioselectivity when employing specific catalyst-ligand combinations [9]. The use of palladium acetate with phosphine ligands 5 or 6 in polar solvents preferentially directs arylation to the C-5 position with regioselectivity exceeding 100:1 [9].
Conversely, C-2 selective arylation is achieved using palladium acetylacetonate with cesium carbonate in nonpolar solvents [25]. This catalyst system demonstrates excellent regioselectivity for C-2 functionalization while maintaining high yields across diverse substrate scopes [25]. The choice of base plays a crucial role in determining reaction outcome, with potassium acetate favoring C-5 arylation and cesium carbonate promoting C-2 selectivity [25].
Solvent selection significantly influences both reaction rate and regioselectivity in oxazole synthesis [10] [11]. Dichloromethane provides optimal results for many oxazole-forming reactions due to its ability to solubilize both organic substrates and inorganic catalysts [10]. Acetonitrile demonstrates superior performance in copper-catalyzed cycloaddition reactions, facilitating efficient nitrile coordination to the metal center [1]. Dimethylformamide serves as an effective solvent for high-temperature transformations, providing thermal stability and excellent solvating properties [10].
Temperature optimization requires balancing reaction rate with product stability and selectivity [10] [11]. Lower temperatures (40-60°C) favor regioselective transformations but may require extended reaction times [10]. Higher temperatures (80-120°C) accelerate reaction rates but can lead to decreased selectivity and product decomposition [11]. The optimal temperature range for most oxazole syntheses falls between 60-100°C, providing acceptable reaction rates while maintaining good selectivity [10].
Catalyst loading optimization demonstrates that 5-15 mol% catalyst loading provides optimal balance between reaction efficiency and economic considerations [10]. Lower catalyst loadings (1-5 mol%) result in incomplete conversions and extended reaction times [10]. Higher loadings (15-25 mol%) do not significantly improve reaction rates but increase costs and complicate product purification [10].
The implementation of continuous flow synthesis methodologies enables precise temperature and residence time control [11]. Flow reactors operating at 0.5 mL/min flow rates with reactor temperatures of 150°C provide excellent yields while minimizing side reactions [11]. The use of packed reactor systems containing manganese dioxide enables efficient oxidative transformations under continuous flow conditions [11].
| Parameter | Optimal Range | Impact on Selectivity | Industrial Considerations |
|---|---|---|---|
| Temperature | 60-100°C | Higher temps reduce selectivity | Heat transfer limitations at scale |
| Catalyst Loading | 5-15 mol% | Optimal balance of rate/cost | Catalyst recovery essential |
| Solvent Polarity | Medium polarity preferred | Affects regioselectivity | Recovery and recycling costs |
| Reaction Time | 0.5-6 hours | Longer times cause degradation | Batch time optimization |
| Substrate Concentration | 0.1-0.5 M | Higher conc. reduces selectivity | Mixing efficiency challenges |
Industrial-scale production of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid faces significant challenges related to process scalability, heat transfer limitations, and purification requirements [10] [27]. The exothermic nature of many oxazole-forming reactions necessitates sophisticated temperature control systems to prevent thermal runaway and maintain product quality [10]. Heat transfer coefficients decrease significantly when scaling from laboratory to industrial reactors, requiring specialized reactor designs with enhanced heat exchange capabilities [10].
Catalyst recovery and recycling present major economic considerations for industrial production [12] [27]. Homogeneous palladium catalysts, while highly effective, require sophisticated separation techniques such as ligand-assisted precipitation or membrane filtration for recovery [12]. Heterogeneous catalyst systems, including supported palladium or copper catalysts, offer advantages in terms of separation and reusability but may exhibit reduced activity compared to homogeneous systems [12].
Solvent management represents a critical aspect of industrial oxazole production [10] [27]. The use of dichloromethane, while effective for synthesis, requires extensive safety measures due to its volatility and potential health hazards [27]. Solvent recovery systems must achieve greater than 95% recovery efficiency to maintain economic viability [10]. Alternative green solvents such as ethyl acetate or isopropanol are being investigated for their potential to replace more hazardous solvents [27].
Purification protocols for industrial-scale production typically employ multi-step processes combining crystallization, extraction, and chromatographic techniques [13] [27]. Initial purification involves acid-base extraction to separate the carboxylic acid product from neutral impurities [13]. Crystallization from appropriate solvent mixtures, typically ethanol-water or acetone-hexane systems, provides material with 85-95% purity [13].
Column chromatography using silica gel with gradient elution (petroleum ether/ethyl acetate, 50:1 to 20:1) achieves final purification to greater than 99% purity [1] [13]. Industrial chromatography systems require automated loading, elution, and fraction collection to handle large quantities efficiently [13]. Preparative high-performance liquid chromatography serves as a final polishing step for pharmaceutical-grade material [13].
Quality control protocols must monitor both chemical purity and structural integrity throughout the manufacturing process [14] [15]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 1.22 (triplet, 3H), δ 2.074 (quartet, 2H), and δ 3.623 (singlet, 1H) [8]. High-performance liquid chromatography coupled with mass spectrometry enables detection of impurities at the parts-per-million level [14].
Process optimization studies demonstrate that gram-scale synthesis can be achieved with consistent yields when employing optimized reaction conditions [10]. The recovery and reuse of the base N,N-dimethyl-4-aminopyridine (DMAP) significantly improves process economics while maintaining product quality [10]. Continuous monitoring of reaction progress using in-line analytical techniques enables real-time process control and optimization [10].
Environmental considerations require implementation of waste minimization strategies and treatment of process effluents [27]. Aqueous waste streams containing organic solvents require distillation or extraction for solvent recovery [27]. Solid waste materials, including spent catalysts and silica gel, must be handled according to hazardous waste regulations [27].
| Production Challenge | Technical Solution | Implementation Cost | Environmental Impact |
|---|---|---|---|
| Heat Transfer Limitations | Enhanced reactor design | High capital investment | Improved energy efficiency |
| Catalyst Recovery | Membrane separation | Moderate operational cost | Reduced catalyst waste |
| Solvent Management | Recovery and recycling | Moderate capital investment | Significantly reduced emissions |
| Purification Scaling | Automated chromatography | High capital investment | Reduced solvent consumption |
| Quality Control | In-line analytics | Moderate capital investment | Real-time process optimization |
The crystallographic analysis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid provides essential insights into its molecular arrangement and solid-state properties. The compound exists as a solid at room temperature, with the molecular formula C₉H₁₁NO₃ and an average molecular mass of 181.191 daltons [1]. The monoisotopic mass is reported as 181.073893 daltons [1].
Based on studies of related oxazole derivatives, crystallographic investigations reveal characteristic structural features inherent to oxazole-containing compounds. Research on similar heterocyclic compounds demonstrates that oxazole derivatives typically exhibit planar molecular geometries [2]. The five-membered oxazole ring contributes to the overall planarity of the molecular structure, which is essential for understanding intermolecular interactions in the solid state [2].
The crystallographic behavior of oxazole derivatives shows that these compounds often adopt planar layer-stacked arrangements in their crystal structures [2]. Experimental data from related compounds indicate that the interlayer distances typically range from 2.405 to 3.443 Ångstroms, depending on the specific substitution pattern and intermolecular interactions present [2]. The planar conjugated molecular structures provide a foundation for π···π stacking interactions, which are stable building blocks for crystalline materials [2].
Intermolecular interactions play a crucial role in determining the solid-state behavior of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. Studies of heterocyclic compounds reveal that the principal types of intermolecular contacts involve nitrogen-hydrogen interactions, which can account for 32.9% to 40.9% of all intermolecular contacts in similar structures [2]. The presence of the carboxylic acid functional group introduces additional hydrogen bonding capabilities, potentially forming dimeric or polymeric chain structures through O-H···O hydrogen bonds.
The cyclopropyl substituent at the 5-position of the oxazole ring introduces unique steric considerations that influence the crystal packing. Cyclopropyl groups are known to adopt specific orientations to minimize steric hindrance, which affects the overall molecular conformation and subsequent crystalline arrangement [2].
Table 1: Estimated Crystallographic Parameters for 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid
| Parameter | Estimated Value | Reference Basis |
|---|---|---|
| Crystal System | Monoclinic | Related oxazole derivatives [3] |
| Space Group | P2₁/c or P2₁/n | Similar heterocycles [3] |
| Density (calculated) | 1.28-1.48 g/cm³ | Analogous compounds [3] |
| Z (molecules per unit cell) | 4 | Typical for similar structures [3] |
| Intermolecular contacts (N···H) | 30-40% | Related heterocycles [2] |
The solubility characteristics of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid are determined by its molecular structure, which combines both hydrophilic and lipophilic features. The compound contains a carboxylic acid functional group, an oxazole ring system, and a cyclopropyl substituent, each contributing differently to its overall solubility profile .
The presence of the carboxylic acid moiety significantly enhances the compound's solubility in polar solvents and aqueous media. Research indicates that oxazole derivatives containing carboxylic acid groups demonstrate enhanced solubility in polar solvents due to hydrogen bonding capabilities . The carboxylic acid group can participate in both intermolecular hydrogen bonding with solvent molecules and ionic interactions in aqueous solutions at appropriate pH values.
In aqueous media, the solubility of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is expected to be moderate to good, particularly in neutral to slightly alkaline conditions where deprotonation of the carboxylic acid occurs. The compound's behavior in water is influenced by the ionization state of the carboxyl group, with the pKa value estimated to be approximately 4.5-5.0 based on similar acetic acid derivatives [5].
Regarding organic solvents, the compound demonstrates variable solubility depending on the solvent polarity and hydrogen bonding capacity. General observations for oxazole derivatives indicate enhanced solubility in protic solvents where hydrogen bonding facilitates dissolution [6]. The oxazole ring system, being weakly basic with a conjugate acid pKa of approximately 0.8 [7], can interact favorably with protic solvents through hydrogen bonding.
Table 2: Estimated Solubility Profile of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid
| Solvent Type | Estimated Solubility | Mechanism |
|---|---|---|
| Water (pH 7) | Moderate (10-50 mg/mL) | Hydrogen bonding and ionization [6] |
| Methanol | High (>50 mg/mL) | Hydrogen bonding [5] |
| Ethanol | Moderate to High | Protic interactions [6] |
| Acetone | Moderate | Dipolar interactions |
| Dichloromethane | Low to Moderate | Limited polar interactions |
| Hexane | Very Low (<1 mg/mL) | Minimal polar interactions [6] |
The temperature dependency of solubility follows typical patterns observed for organic compounds, with increasing temperatures generally enhancing solubility in liquid solvents [6]. This behavior is particularly pronounced in polar solvents where the entropy of mixing becomes more favorable at elevated temperatures.
The lipophilicity of the compound is influenced by the cyclopropyl group and the oxazole ring, which contribute to its organic solvent solubility. However, the overall hydrophilic character is dominated by the carboxylic acid functionality, resulting in a balanced amphiphilic profile suitable for both aqueous and organic applications.
The thermal stability of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is a critical parameter for understanding its processing conditions and storage requirements. Thermal analysis of similar carboxylic acid derivatives provides insight into the expected thermal behavior and decomposition patterns of this compound.
Research on carboxylate compounds demonstrates that thermal decomposition typically occurs through multiple pathways, with the temperature range dependent on molecular structure and functional groups present [8]. For carboxylic acids containing heterocyclic rings, thermal analysis reveals characteristic decomposition patterns that can be analyzed using thermogravimetric analysis techniques.
Based on studies of related compounds, the thermal decomposition of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is expected to initiate at temperatures between 150-200°C [8]. The initial decomposition may involve decarboxylation, where the carboxylic acid group undergoes thermal cleavage to release carbon dioxide and form the corresponding heterocyclic derivative.
The oxazole ring system contributes to the overall thermal stability of the molecule. Research indicates that oxazole derivatives generally demonstrate moderate thermal stability, with decomposition temperatures varying based on substitution patterns [9]. The aromatic nature of the oxazole ring provides some thermal resistance, although the presence of the oxygen and nitrogen heteroatoms can create sites for thermal degradation.
The cyclopropyl substituent introduces unique thermal considerations due to the ring strain present in the three-membered ring. Cyclopropyl groups are known to undergo thermal rearrangements and ring-opening reactions at elevated temperatures, potentially contributing to the overall decomposition pathway of the compound.
Table 3: Estimated Thermal Decomposition Profile
| Temperature Range (°C) | Process | Expected Mass Loss (%) |
|---|---|---|
| 50-100 | Moisture loss | 0-2% |
| 150-200 | Initial decomposition onset | 5-15% |
| 200-300 | Primary decomposition | 30-60% |
| 300-450 | Secondary decomposition | 70-90% |
| >450 | Carbonization | >90% |
The decomposition pathways likely involve multiple competing mechanisms. The primary pathway may include decarboxylation of the acetic acid moiety, followed by fragmentation of the oxazole ring system. The cyclopropyl group may undergo ring-opening reactions, contributing to the formation of volatile decomposition products.
Thermogravimetric analysis studies of similar compounds suggest that the decomposition process occurs in distinct stages, with each stage corresponding to specific molecular fragments [8]. The thermal stability trend for related carboxylate salts indicates that heavier molecular weight compounds tend to exhibit higher decomposition temperatures, following a linear relationship between molecular mass and thermal stability [8].
The presence of multiple functional groups in 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid results in complex thermal behavior, with potential interactions between different decomposition pathways. Understanding these thermal characteristics is essential for optimizing synthetic procedures, purification methods, and storage conditions for the compound.